methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride

Solubility Salt selection Formulation

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is a chiral, non‑proteinogenic β‑amino acid derivative bearing a 2‑hydroxypyridine heterocycle at the β‑position and presented as the hydrochloride salt. The compound possesses a single stereogenic center with (S) absolute configuration, a molecular formula of C₉H₁₃ClN₂O₃, and a molecular weight of 232.66 g·mol⁻¹.

Molecular Formula C9H13ClN2O3
Molecular Weight 232.66
CAS No. 2059915-50-1
Cat. No. B2716383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride
CAS2059915-50-1
Molecular FormulaC9H13ClN2O3
Molecular Weight232.66
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=O)NC=C1)N.Cl
InChIInChI=1S/C9H12N2O3.ClH/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6;/h2-4,7H,5,10H2,1H3,(H,11,12);1H/t7-;/m0./s1
InChIKeyDEGIVRKTWJRZMI-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride (CAS 2059915-50-1): Chiral β‑Amino Acid Building Block for Medicinal Chemistry Procurement


Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is a chiral, non‑proteinogenic β‑amino acid derivative bearing a 2‑hydroxypyridine heterocycle at the β‑position and presented as the hydrochloride salt. The compound possesses a single stereogenic center with (S) absolute configuration, a molecular formula of C₉H₁₃ClN₂O₃, and a molecular weight of 232.66 g·mol⁻¹ . It belongs to the broader class of β‑heteroaryl‑β‑amino esters, scaffolds that have been exploited in peptidomimetic drug discovery, antitumor antibiotics such as kedarcidin, and orally bioavailable receptor antagonists including elarofiban [1]. Within this class, the presence of the 2‑hydroxypyridine moiety distinguishes this compound from simple pyridyl‑β‑amino esters because the hydroxy (2‑oxo) group can engage in metal‑ion chelation and specific hydrogen‑bonding interactions relevant to zinc‑dependent enzyme inhibition (e.g., histone deacetylases) .

Why Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride Cannot Be Replaced by a Generic Pyridyl‑β‑Amino Ester


Superficial structural similarity among pyridyl‑β‑amino esters masks three orthogonal drivers of functional differentiation that preclude simple drop‑in substitution. First, the hydrochloride salt form of CAS 2059915-50-1 delivers aqueous solubility (6.79 mg·mL⁻¹; LogS ESOL = −1.54) that is thermodynamically distinct from the neutral free base (CAS 1213668-57-5) . Second, the (S) absolute configuration at the β‑carbon is non‑negotiable for any application where stereochemistry gates target engagement; racemic or (R)‑enantiomer variants frequently show divergent or abolished activity in heteroaryl‑β‑amino acid containing ligands [1]. Third, the 2‑hydroxypyridine (2‑oxo‑1H‑pyridine) ring carries metal‑chelating and hydrogen‑bond donor/acceptor capacity absent in unsubstituted pyridin‑4‑yl analogs such as methyl 3‑amino‑3‑(pyridin‑4‑yl)propanoate (CAS 257635-47-5) . Together these features mean that procurement specifications—salt form, enantiomeric excess, and ring‑substitution pattern—must be verified lot‑by‑lot; a generic “pyridyl‑β‑amino ester” cannot guarantee the same solubility, stereochemical fidelity, or chelating behaviour.

Quantitative Differentiation Data for Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride (CAS 2059915-50-1) Versus Closest Analogs


Aqueous Solubility: Hydrochloride Salt (CAS 2059915-50-1) Delivers 6.79 mg·mL⁻¹ vs. Neutral Free Base Form

The hydrochloride salt (CAS 2059915-50-1) provides significantly enhanced aqueous solubility relative to the neutral free base (CAS 1213668-57-5). Computed solubility parameters for the HCl salt yield a LogS (ESOL) of −1.54, corresponding to an absolute solubility of 6.79 mg·mL⁻¹ (29.2 mM) . The free base, in contrast, lacks the ionizable hydrochloride counter‑ion and is predicted to have substantially lower aqueous solubility by class‑level expectation for neutral β‑amino esters bearing a moderately polar heterocycle . This difference directly impacts the achievable concentration in aqueous assay buffers or reaction media.

Solubility Salt selection Formulation

Purity Specification: Suppliers Offer NLT 98% Purity with Batch‑Level QC Documentation vs. Generic 95% Materials

Multiple independent suppliers list the hydrochloride salt at purity levels significantly above the typical 95% threshold for research‑grade building blocks. Chemscene specifies purity ≥98% (Cat. No. CS‑0698172) ; MolCore certifies NLT 98% under an ISO‑compliant quality system ; Bidepharm provides batch‑specific QC reports including NMR, HPLC, and GC at standard purity 95% ; MuseChem lists ≥95% . For procurement decisions, the availability of ≥98% material with documented lot‑specific analytical data reduces the risk of introducing unidentified impurities into sensitive synthetic sequences or biological assays.

Purity Quality assurance Procurement specification

2‑Hydroxypyridine Chelation Motif: Differentiated Zinc‑Binding Potential Relative to Unsubstituted Pyridin‑4‑yl Analogs

The 2‑hydroxypyridine (2‑oxo‑1H‑pyridine) ring in CAS 2059915-50-1 can serve as a bidentate zinc‑binding motif, a feature entirely absent in the unsubstituted pyridin‑4‑yl comparator methyl 3‑amino‑3‑(pyridin‑4‑yl)propanoate (CAS 257635-47-5). Hydroxypyridine‑based zinc‑binding groups have been validated in structure–activity relationship studies of histone deacetylase (HDAC) inhibitors; for example, 3‑hydroxypyridine‑2‑thione analogs achieve HDAC6 IC₅₀ values of 150 nM with ligand efficiency of 0.9 [1]. While direct HDAC inhibition data for CAS 2059915-50-1 itself are not available in the indexed literature, the compound is described by vendors as a potential HDAC inhibitor , and the 2‑hydroxypyridine substructure provides the necessary chelating pharmacophore that the non‑hydroxylated analog cannot offer.

Metal chelation HDAC Zinc-binding group

Stereochemical Integrity: Single (S)‑Enantiomer vs. Racemic or Opposite Enantiomer Purity Requirements

The compound is supplied as the single (S)‑enantiomer, as designated by the (3S) configuration in the IUPAC name and the /t7‑/m0/s1 stereochemical descriptor in its InChI . Literature on the enantioselective preparation of β‑heteroaryl‑β‑amino esters demonstrates that lipase‑catalyzed kinetic resolution can deliver enantiomeric excess (ee) ≥97% for related substrates, and that the (R) and (S) enantiomers of β‑heteroaryl‑β‑amino acids exhibit divergent biological profiles when incorporated into peptidomimetics [1]. For example, (R)‑3‑amino‑3‑(2‑pyridyl)propionic acid is the β‑amino acid component of the antitumor antibiotic kedarcidin, while the (S)‑enantiomer is used in elarofiban, underscoring that substitution of one enantiomer for the other is functionally prohibited.

Enantiomeric purity Stereochemistry Chiral building block

High‑Confidence Research and Procurement Application Scenarios for Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride


Chiral Building Block in Peptidomimetic Synthesis Requiring Defined (S)‑β‑Amino Acid Stereochemistry

The single (S)‑enantiomer of this compound serves as a non‑proteinogenic β‑amino acid monomer for solid‑phase or solution‑phase peptidomimetic synthesis. Structural precedent from the β‑heteroaryl‑β‑amino ester literature demonstrates that (S)‑configured pyridyl‑β‑amino acids are essential components of clinically evaluated agents including elarofiban (RWJ‑53308, an oral GPIIb/IIIa antagonist that reached Phase II trials) [1]. Researchers constructing libraries of peptidomimetic ligands where β‑turn geometry or metabolic stability is critical benefit from the defined (3S) stereochemistry of CAS 2059915-50-1, which cannot be assumed when purchasing racemic or configurationally ambiguous pyridyl‑β‑amino ester alternatives.

Fragment‑Based or Targeted Library Synthesis for Zinc‑Dependent Enzyme Inhibitor Discovery (HDAC, MMP)

The 2‑hydroxypyridine (2‑oxo‑1H‑pyridine) moiety embedded in this scaffold provides a competent zinc‑binding group suitable for fragment‑based screening against zinc‑dependent targets including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Hydroxypyridine‑based zinc chelators have produced selective HDAC6 inhibitors with IC₅₀ values of 150 nM and ligand efficiencies of 0.9 [2]. Although no target‑specific IC₅₀ for CAS 2059915-50-1 has been published, the compound is identified by suppliers as a potential HDAC inhibitor , and its use as a fragment or elaboration point in focused libraries is rationally supported by the chelating pharmacophore. Procurement of the hydrochloride salt ensures adequate aqueous solubility (6.79 mg·mL⁻¹) for biochemical assay preparation .

Analytical Reference Standard Procurement with Batch‑Level QC Traceability

Suppliers including Chemscene (≥98% purity) and MolCore (NLT 98%, ISO‑certified) offer this compound with documented purity specifications suitable for use as an analytical reference standard or internal quality control in synthetic chemistry workflows . This stands in contrast to generic 95% purity offerings for unsubstituted pyridyl‑β‑amino esters. When the compound is employed as a key intermediate in multi‑step synthesis supporting IND‑enabling studies, the availability of lot‑specific NMR, HPLC, and GC data from Bidepharm reduces the burden of in‑house re‑characterization .

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